![molecular formula C12H16 B14613713 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl CAS No. 60729-31-9](/img/structure/B14613713.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is a polycyclic hydrocarbon with the molecular formula C₁₂H₁₆. This compound is characterized by its unique tricyclic structure, which includes three fused rings. It is a derivative of dicyclopentadiene, with two methyl groups attached at the 4 and 7 positions. The compound is known for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl typically involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by methylation. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of palladium or platinum-based catalysts can enhance the yield and selectivity of the desired product. The final product is usually purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its stable structure.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Mécanisme D'action
The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
- Dicyclopentadiene
- Bicyclo[2.2.1]heptane
Uniqueness
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is unique due to its specific methylation pattern, which can influence its reactivity and stability. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
60729-31-9 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
4,7-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-5,9-11H,6-7H2,1-2H3 |
Clé InChI |
MOOJGAKRRUPYKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(C1)C3(CC2C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


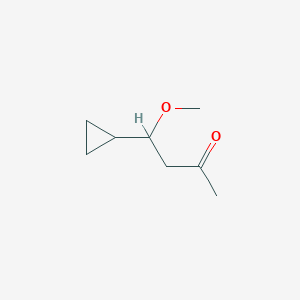

![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
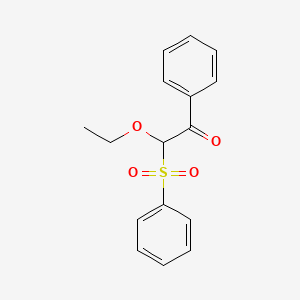
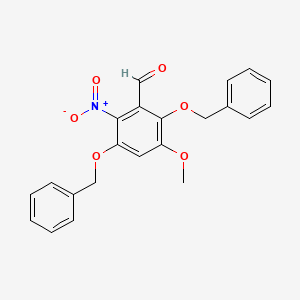
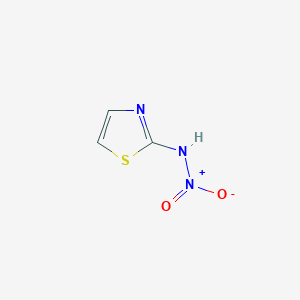
![4-[(Carboxymethyl)sulfanyl]butanoic acid](/img/structure/B14613682.png)
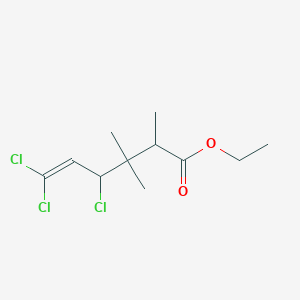
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
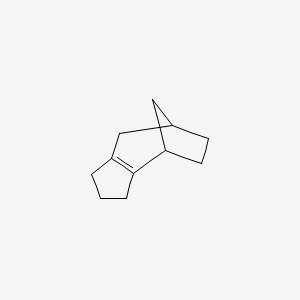


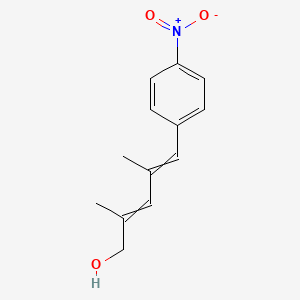
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
